5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine
Description
Overview of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
This compound represents a sophisticated heterocyclic compound characterized by its unique structural architecture incorporating both thiazole and oxadiazole ring systems. The compound bears the Chemical Abstracts Service registry number 31877-60-8 and is catalogued in the PubChem database under the identifier 28065180. Its molecular formula, C₇H₈N₄OS, reflects the integration of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms within a molecular weight of 196.23 grams per mole.
The structural composition of this compound features a 2,4-dimethyl-1,3-thiazole ring system connected to a 1,3,4-oxadiazol-2-amine moiety through a direct carbon-carbon bond. This arrangement creates a distinctive molecular framework that combines the electron-rich properties of the thiazole ring with the biological activity-conferring characteristics of the oxadiazole system. The presence of methyl substituents at positions 2 and 4 of the thiazole ring contributes to the compound's specific chemical properties and reactivity patterns.
The compound belongs to the broader class of oxadiazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in their ring structure. Simultaneously, it incorporates the thiazole framework, a five-membered ring containing both sulfur and nitrogen atoms. This dual heterocyclic nature imparts unique chemical and potentially biological properties that distinguish it from simpler heterocyclic compounds.
Research interest in this compound stems from its position within the 1,3,4-oxadiazole family, which has demonstrated extensive biological activities including antibacterial, antitubercular, antitumor, and antiviral properties. The incorporation of the thiazole moiety further enhances its potential applications, as thiazole-containing compounds have shown significant pharmacological activities across various therapeutic areas.
Historical Context and Discovery
The development of this compound emerges from the broader historical context of heterocyclic chemistry research, particularly the systematic investigation of oxadiazole and thiazole derivatives. The 1,3,4-oxadiazole ring system was first identified by Ainsworth in 1965 through thermolysis reactions, establishing the foundation for subsequent research into this heterocyclic framework. Over the subsequent 85 years, extensive research has been conducted on the 1,3,4-oxadiazole heterocycle, leading to the development of numerous derivatives with diverse applications.
The compound's initial creation date in chemical databases dates to May 28, 2009, with the most recent modification recorded on May 24, 2025, indicating ongoing research interest and potential structural refinements. This timeline suggests that while the compound itself is relatively recent in terms of formal characterization and database entry, it builds upon decades of foundational research in heterocyclic chemistry.
The historical development of thiazole chemistry provides additional context for understanding this compound's significance. The 2,4-dimethylthiazole component of the molecule represents a well-established structural motif, with synthesis methods dating back several decades. The Hantzsch thiazole synthesis, a classical method for constructing thiazole rings, has been employed in the preparation of related compounds, demonstrating the mature state of thiazole synthetic methodology.
The convergence of oxadiazole and thiazole chemistry in this compound reflects the evolution of medicinal chemistry toward more complex, multi-heterocyclic systems. This approach represents a strategic advancement in drug design, where researchers combine multiple pharmacophoric elements to enhance biological activity and selectivity. The compound thus represents a product of the systematic exploration of heterocyclic combinations that characterizes contemporary pharmaceutical research.
Relevance in Contemporary Chemical Research
Contemporary chemical research has increasingly focused on heterocyclic compounds containing multiple ring systems, and this compound exemplifies this trend through its sophisticated molecular architecture. The compound's relevance stems from its position within the rapidly expanding field of oxadiazole chemistry, where researchers have identified numerous derivatives with significant biological activities.
Current research applications of 1,3,4-oxadiazole derivatives encompass a wide range of biological activities, including antimicrobial, antitubercular, antitumor, and antioxidant properties. Studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria. The incorporation of thiazole moieties in these systems has been shown to enhance biological activity, making compounds like this compound particularly attractive for pharmaceutical research.
Recent investigations have highlighted the versatility of oxadiazole-thiazole hybrid compounds in medicinal chemistry applications. Research conducted by Dhumal and colleagues demonstrated that combinations of 1,3,4-oxadiazole, thiazole, and pyridine rings exhibited strong antitubercular activity against Mycobacterium bovis, with molecular docking studies revealing specific binding interactions with mycobacterial enzymes. These findings underscore the potential of multi-heterocyclic compounds like the subject compound for therapeutic applications.
The compound's relevance extends beyond traditional pharmaceutical applications to include potential uses in materials science and agricultural chemistry. The unique electronic properties conferred by the combination of electron-rich thiazole and electron-deficient oxadiazole systems create opportunities for applications in organic electronics and as building blocks for functional materials. Additionally, the demonstrated antimicrobial properties of related compounds suggest potential applications in crop protection and preservation technologies.
Scope and Objectives of the Review
This comprehensive review aims to provide a systematic analysis of this compound across multiple dimensions of chemical knowledge. The primary objective involves establishing a complete understanding of the compound's molecular characteristics, including its structural features, physical properties, and chemical behavior. Through detailed examination of available literature and chemical databases, this review seeks to consolidate current knowledge and identify gaps in understanding that warrant future investigation.
The scope encompasses several critical areas of chemical research, beginning with fundamental molecular characterization. This includes comprehensive analysis of the compound's structural properties, spectroscopic characteristics, and physicochemical parameters as documented in authoritative chemical databases. The review systematically examines synthetic methodologies applicable to the compound's preparation, drawing from established protocols for both oxadiazole and thiazole chemistry.
Research findings from contemporary studies provide crucial insights into the compound's behavior and potential applications. The review synthesizes results from multiple research groups investigating related oxadiazole and thiazole derivatives, identifying patterns and trends that inform understanding of the target compound's properties. This analysis includes examination of structure-activity relationships derived from studies of analogous compounds, providing predictive insights into the compound's potential biological and chemical behavior.
A secondary objective involves contextualizing the compound within the broader landscape of heterocyclic chemistry research. By examining its relationship to other oxadiazole and thiazole derivatives, the review establishes the compound's position within established chemical families and identifies unique characteristics that distinguish it from related structures. This comparative analysis enables assessment of the compound's potential advantages and limitations relative to existing chemical entities.
The review's scope extends to practical considerations relevant to researchers working with this compound. This includes analysis of synthetic accessibility, potential reaction pathways, and chemical stability considerations based on structural characteristics and analogous compounds. The objective is to provide practical guidance for researchers considering incorporation of this compound into their research programs.
Properties
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-3-5(13-4(2)9-3)6-10-11-7(8)12-6/h1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOJALZOKCQIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651030 | |
| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31877-60-8 | |
| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylthiazole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and oxadiazole moieties exhibit potent antimicrobial properties. Specifically, 5-(2,4-dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine has shown efficacy against a range of bacterial and fungal pathogens. Studies suggest that the thiazole ring enhances the interaction with microbial targets through mechanisms such as disruption of cell wall synthesis and inhibition of key metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The structural features of the compound allow it to interact with DNA and RNA synthesis processes, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Pesticidal Activity
The compound's ability to disrupt biochemical pathways in pests has led to its exploration as a potential pesticide. Its efficacy against various agricultural pests suggests that it could serve as an environmentally friendly alternative to traditional chemical pesticides . Field trials have indicated effective control over pest populations without significant toxicity to beneficial insects.
Plant Growth Regulation
In addition to its pesticidal properties, this compound has been studied for its role as a plant growth regulator. It has been found to enhance growth parameters such as root length and biomass under certain conditions . This application could lead to improved crop yields and sustainability in agricultural practices.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Its unique chemical structure contributes to the formation of cross-linked networks that improve material performance under stress .
Coatings and Adhesives
Due to its chemical stability and interaction with various substrates, this compound is being investigated for use in coatings and adhesives that require high durability and resistance to environmental factors. Preliminary studies suggest that coatings formulated with this compound exhibit superior adhesion properties compared to conventional formulations .
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
A. Substituent Variations on the Oxadiazole Ring
- Phenyl Derivatives: 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (): Synthesized via photocatalytic oxidative heterocyclization (yield: 92%). 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine (): Demonstrated hydrogen bonding with GSK-3β, critical for kinase inhibition. The nitro group provides strong electron-withdrawing effects, altering redox properties compared to methyl groups .
- Heterocyclic Derivatives :
- 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine (): Exhibited IC50 values of 0.28 µM against cancer cells, outperforming erlotinib (IC50: 0.42 µM). The pyridine ring introduces nitrogen-based polarity, enhancing solubility but possibly reducing membrane permeability compared to thiazole .
- 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (): Molecular weight: 181.22 g/mol. The thiophene sulfur may engage in weaker hydrogen bonding than thiazole, affecting target binding .
B. Thiazole-Specific Analog
- N-[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (): Molecular weight: 380.42 g/mol.
Key Observations :
- Thiazole-containing analogs (e.g., ) prioritize structural diversity but lack explicit activity data. Pyridyl and nitrophenyl derivatives show superior enzymatic inhibition, likely due to enhanced electronic interactions.
- The methoxyphenyl derivative () demonstrates broad-spectrum anticancer activity, suggesting substituent polarity balances solubility and membrane penetration.
Physicochemical Properties
Lipophilicity :
- Hydrogen Bonding: The 2-amino group on oxadiazole is critical for forming backbone hydrogen bonds in enzyme pockets (e.g., GSK-3β) . Thiazole’s sulfur may disrupt these interactions compared to nitrogen-rich pyridyl groups.
Biological Activity
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through various methods involving thiazole and oxadiazole derivatives. For example, one study described the synthesis of oxadiazole derivatives using microwave heating techniques, which not only enhanced yields but also minimized environmental impact . The molecular formula of this compound is with a molecular weight of 213.28 g/mol .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains such as Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk . The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial efficacy .
Anticancer Potential
Studies have demonstrated that thiazole and oxadiazole derivatives possess anticancer properties. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. Notably, certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The SAR analysis indicates that modifications at specific positions on the thiazole ring can significantly influence cytotoxic activity .
Study on Anticancer Activity
In a recent study evaluating the anticancer potential of various oxadiazole derivatives, it was found that compounds with methyl substitutions at strategic positions displayed enhanced activity against human glioblastoma U251 cells and melanoma WM793 cells. The most active compound showed an IC50 value in the range of 10–30 µM .
In Vivo Studies
In vivo studies have also been conducted to assess anti-inflammatory and antioxidant activities. For instance, oxadiazole derivatives demonstrated significant radical scavenging activities ranging from 32% to 87% compared to ascorbic acid in DPPH assays. Additionally, anti-inflammatory tests indicated substantial edema inhibition when administered at a dose of 25 mg/kg .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-withdrawing groups increase biological activity.
- Methyl substitutions at specific positions enhance cytotoxicity.
- The presence of certain functional groups is crucial for antimicrobial efficacy.
Q & A
Q. How can I optimize the synthesis of 5-(2,4-dimethyl-1,3-thiazol-5-YL)-1,3,4-oxadiazol-2-amine to improve yield and purity?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted hydrazides with appropriate reagents. For example, describes the use of potassium thiocyanate and concentrated sulfuric acid for cyclocondensation of isonicotinoyl hydrazide to form 1,3,4-thiadiazole analogs. Optimizing reaction conditions (e.g., temperature, solvent, and stoichiometry) is critical. In a related synthesis (), POCl₃ was used as a cyclizing agent under reflux (90°C, 3 hours), followed by pH adjustment (8–9) to precipitate the product. Recrystallization from DMSO/water mixtures (2:1) improved purity .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : For structural elucidation. For example, highlights distinct signals for aromatic protons (δ 7.2–8.0 ppm) and oxadiazole carbons (δ 150–160 ppm).
- X-ray crystallography : To resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding in and ) .
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the biological activity of this compound against specific protein targets?
Methodological Answer: demonstrates a workflow for molecular docking:
Target selection : Choose proteins (e.g., kinases, enzymes) based on structural homology (PDB database).
Ligand preparation : Optimize the compound’s geometry using software like Gaussian or Avogadro.
Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. For example, in , derivatives showed strong binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds with active-site residues.
Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can structural modifications (e.g., substituent variation) enhance the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies are essential. highlights that introducing electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings improves anticancer activity by increasing lipophilicity and target binding. For example:
Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer: Crystal structure analysis () provides insights into conformational flexibility and intermolecular interactions. For instance:
- Dihedral angles : In , the angle between the thiadiazole and benzene rings (21.5°) influences π-π stacking and solubility.
- Hydrogen bonding : N–H⋯N interactions () stabilize supramolecular assemblies, potentially affecting bioavailability .
Contradictions in activity (e.g., varying IC₅₀ values) may arise from differences in solid-state packing or solvent effects, which crystallography can clarify.
Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?
Methodological Answer:
- Reagent purity : Ensure anhydrous conditions for cyclization ().
- Temperature control : Overheating (>100°C) may degrade sensitive intermediates ().
- Workup optimization : Adjust pH gradually (e.g., ammonia addition in ) to avoid emulsion formation.
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients for purification () .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
